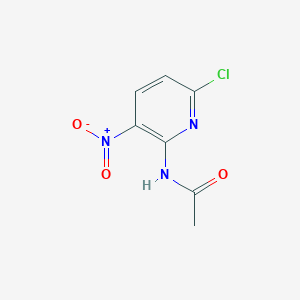

N-(6-chloro-3-nitropyridin-2-yl)acetamide

Descripción general

Descripción

N-(6-chloro-3-nitropyridin-2-yl)acetamide is an organic compound with the molecular formula C7H6ClN3O3. It is a pale-yellow to yellow-brown solid and is known for its applications in various fields of scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(6-chloro-3-nitropyridin-2-yl)acetamide can be synthesized through the reaction of 2-amino-6-chloro-3-nitropyridine with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the acetamide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

N-(6-chloro-3-nitropyridin-2-yl)acetamide undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed

Reduction: The major product is N-(6-amino-3-nitropyridin-2-yl)acetamide.

Substitution: The products depend on the nucleophile used; for example, using an amine would yield N-(6-chloro-3-aminopyridin-2-yl)acetamide.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(6-chloro-3-nitropyridin-2-yl)acetamide has been investigated as a potential kinase inhibitor . It targets specific kinases that play crucial roles in cancer cell signaling pathways. Notably, it has shown activity against kinases such as MPS1, MAPKAPK2, and p70S6Kβ, which are implicated in tumor growth and survival.

Table 1: Kinase Inhibition Activity

| Kinase | Activity | Reference |

|---|---|---|

| MPS1 | Active | |

| MAPKAPK2 | Active | |

| p70S6Kβ | Active |

Biological Research

In biological studies, this compound is utilized to explore cell signaling pathways and mechanisms associated with various diseases, including cancer. Its ability to inhibit kinase activity disrupts essential cellular processes like proliferation and survival. Additionally, it has been shown to have antiviral properties , particularly against HIV. The compound inhibits viral replication by preventing the fusion of viral membranes with host cells.

Pharmaceutical Development

This compound is also explored for its potential in drug development . It serves as a building block for synthesizing new therapeutic agents aimed at treating cancer and viral infections. The compound's unique chemical structure allows for modifications that can enhance its efficacy and specificity towards biological targets.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies on HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines demonstrated significant inhibition of tumor growth with varying IC50 values:

| Cell Line | IC50 Value (μM) |

|---|---|

| HepG2 | 74.2 |

| MDA-MB-231 | 27.1 |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Chemical Biology

As a tool compound in chemical biology , this compound aids in studying interactions between small molecules and biological targets. Understanding these interactions can lead to the identification of new therapeutic strategies and the development of more effective drugs.

Mecanismo De Acción

The mechanism of action of N-(6-chloro-3-nitropyridin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been studied for its inhibitory effects on certain kinases, which are enzymes involved in various cellular processes. The compound’s nitro and chloro groups play a crucial role in its binding affinity and specificity towards these targets .

Comparación Con Compuestos Similares

Similar Compounds

- N-(6-chloro-5-iodo-3-nitropyridin-2-yl)acetamide

- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Uniqueness

N-(6-chloro-3-nitropyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and a chloro group on the pyridine ring makes it a versatile intermediate for further chemical modifications .

Actividad Biológica

N-(6-chloro-3-nitropyridin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

This compound features a nitropyridine moiety linked to an acetamide group, enhancing its chemical reactivity and biological activity. The synthesis typically involves a multi-step process, including:

- Buchwald–Hartwig Arylamination : This step introduces the aromatic amine.

- Nucleophilic Aromatic Substitution : A regioselective reaction that incorporates the nitro group.

- Acetylation : Final modification to form the acetamide.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Viral Proteins : It inhibits the replication of viruses such as HIV by preventing viral entry into host cells through membrane fusion inhibition.

- Kinases : The compound acts as a protein kinase inhibitor, disrupting critical cellular pathways involved in cancer progression .

Antiviral Properties

Research indicates that this compound exhibits notable antiviral activity:

- Inhibition of HIV : In vitro studies demonstrate its ability to inhibit HIV replication by binding to viral components.

Anticancer Potential

The compound has shown promise in cancer therapy due to its cytotoxic properties:

- Cytotoxicity Studies : Various assays indicate that it can induce cell death in cancer cell lines, making it a candidate for further development in oncology .

Enzyme Inhibition

This compound has been identified as an inhibitor of specific kinases, which are crucial for cell signaling and proliferation:

| Target Kinase | IC50 Value (μM) | Notes |

|---|---|---|

| p70S6Kβ | 12 | Significant inhibition observed |

| MAPKAPK2 | TBD | Further studies required |

Case Studies and Research Findings

Recent studies have highlighted the compound's potential across various applications:

- Antiviral Activity : A study demonstrated that this compound effectively inhibited HIV replication through specific interactions with viral proteins, suggesting a viable pathway for therapeutic development.

- Cytotoxic Effects : In cancer research, this compound was part of a series evaluated for cytotoxicity against multiple cell lines, showing promising results that warrant further investigation into its mechanisms and potential clinical applications .

- Kinase Inhibition : A detailed evaluation using radiometric assays confirmed its efficacy as a kinase inhibitor, with particular focus on kinases harboring rare cysteine residues that are crucial for their activity. This specificity may enhance the selectivity of treatments developed from this compound .

Propiedades

IUPAC Name |

N-(6-chloro-3-nitropyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O3/c1-4(12)9-7-5(11(13)14)2-3-6(8)10-7/h2-3H,1H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNSKFDHCYKQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.